molecular formula C10H8N4O4 B2391854 methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate CAS No. 167626-49-5

methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate

Cat. No. B2391854
CAS RN: 167626-49-5
M. Wt: 248.198
InChI Key: KZFMQWPQIKIILW-UHFFFAOYSA-N
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Description

“Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate” is a chemical compound with the molecular formula C10H8N4O4 . It is a derivative of 3-nitro-1H-1,2,4-triazole, which is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds .


Synthesis Analysis

The synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, which are related to the compound , involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . This is followed by the removal of the trifluoroacetyl protecting group to afford aminofurazan .


Molecular Structure Analysis

The molecular structure of “methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate” can be represented by the SMILES string [O-]N+c1nc[nH]n1 . The empirical formula is C2H2N4O2 .


Physical And Chemical Properties Analysis

The compound “methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate” is thermally stable with decomposition onset temperatures ranging from 147–228 °C . It exhibits acceptable densities (1.77–1.80 g cm^−3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .

Scientific Research Applications

Energetic Materials

    Synthesis Strategy: The synthesis involves reactions with 1-amino-3-nitro-1H-1,2,4-triazole and 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide, followed by subsequent transformations to yield nitro, azo, and methylene dinitramine substituted furazans .

    Performance: Model solid composite propellants based on nitro and methylene dinitramine substituted furazans outperform formulations based on CL-20, HMX, and RDX in terms of specific impulse level .

Antiproliferative Agents

In the realm of medicinal chemistry, methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate derivatives have shown promise as antiproliferative agents. For instance:

Breast Cancer Therapies

Although not directly related to the compound itself, the 1,2,4-triazole ring has significance in breast cancer treatment:

Trace Detection

Lastly, 3-Nitro-1H-1,2,4-triazole has been employed for detecting trace amounts of mercuric ions in aqueous solutions .

Future Directions

The compounds synthesized from 1-amino-3-nitro-1H-1,2,4-triazole, such as “methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate”, have been estimated as potential components of solid composite propellants . In terms of the specific impulse level, model solid composite propellant formulations based on nitro and methylene dinitramine substituted furazans outperform similar formulations based on CL-20 by 1–4 s, and formulations based on HMX and RDX by 5–8 s . This suggests potential future applications in the field of propellants.

properties

IUPAC Name

methyl 3-nitro-4-(1,2,4-triazol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c1-18-10(15)7-2-3-8(9(4-7)14(16)17)13-6-11-5-12-13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFMQWPQIKIILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2C=NC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate

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